Methyl-5,8-epoxyretinoate is a synthetic derivative of retinoic acid, which is a metabolite of vitamin A. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including pharmacology and biochemistry.
Methyl-5,8-epoxyretinoate is synthesized from methyl retinoate through oxidation processes. It is not typically found in nature but can be produced in laboratories for experimental purposes.
Methyl-5,8-epoxyretinoate belongs to the class of retinoids, which are compounds related to vitamin A. It is specifically categorized as an epoxy retinoid due to the presence of an epoxide functional group in its molecular structure.
The synthesis of methyl-5,8-epoxyretinoate primarily involves the oxidation of methyl retinoate. One common method employs monoperphthalic acid as the oxidizing agent, which facilitates the formation of the epoxide structure. This reaction yields pale-yellow crystals of methyl-5,8-epoxyretinoate with a melting point around 89 degrees Celsius .
The reaction can be monitored using various spectroscopic techniques such as ultraviolet-visible spectroscopy, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Methyl-5,8-epoxyretinoate has a complex molecular structure characterized by a retinoid backbone with an epoxide group at the 5 and 8 positions. The molecular formula is CHO, indicating that it consists of 20 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms.
The structural confirmation is achieved through spectral analysis:
Methyl-5,8-epoxyretinoate can undergo various chemical reactions typical for epoxides, including ring-opening reactions in the presence of nucleophiles. These reactions are significant for understanding its reactivity and potential biological interactions.
The stability of methyl-5,8-epoxyretinoate under different conditions (e.g., acidic or basic environments) can affect its reactivity. Studies have shown that under certain conditions, it can be converted into other biologically active metabolites .
The mechanism of action for methyl-5,8-epoxyretinoate involves its interaction with cellular receptors that mediate retinoid signaling pathways. Upon administration, it may influence gene expression related to cell growth and differentiation.
Experimental studies indicate that methyl-5,8-epoxyretinoate exhibits biological activities similar to those of retinoic acid. For instance, in animal models, it has been shown to affect growth and reproductive health when administered under specific dietary conditions .
Methyl-5,8-epoxyretinoate appears as pale-yellow crystals with a melting point of approximately 89 degrees Celsius.
The compound is sensitive to light and may undergo photochemical reactions that alter its structure and biological activity. Its solubility characteristics are also important for its application in biological studies.
Chemical stability studies reveal that methyl-5,8-epoxyretinoate can degrade under prolonged exposure to light or heat, which must be considered during storage and handling .
Methyl-5,8-epoxyretinoate is primarily used in research settings to study retinoid biology and its effects on cellular processes. Its potential applications include:
Methyl-5,8-epoxyretinoate belongs to a specialized class of vitamin A derivatives characterized by the presence of an oxygen bridge (epoxy group) across specific carbon atoms within the polyene chain. Its systematic IUPAC name is methyl (2E,4E,6E)-3-methyl-7-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)octa-2,4,6-trienoate, reflecting its complex molecular architecture [6]. The compound is alternatively designated as methyl 5,8-epoxy-5,8-dihydroretinoate, highlighting the position of the epoxide functionality and the addition of two hydrogen atoms resulting from epoxidation. Its molecular formula is C₂₁H₃₀O₃, with a molecular weight of 330.46 g/mol [3]. Structurally, methyl-5,8-epoxyretinoate features a conjugated polyene chain terminated by a methyl ester group (-COOCH₃) and a cyclic furanoid moiety incorporating the epoxide bridge between carbons 5 and 8. This structural arrangement differs fundamentally from the more common 5,6-epoxy isomers, as the 5,8-epoxy configuration creates a bicyclic furan ring system that significantly alters the molecule's geometry, electronic properties, and chemical reactivity compared to non-epoxidized retinoids or monocyclic epoxyretinoids [1] [6].
Table 1: Key Chemical Identifiers of Methyl-5,8-Epoxyretinoate and Related Compounds
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|---|
Methyl-5,8-epoxyretinoate | 7432-30-6 | C₂₁H₃₀O₃ | 330.46 | Methyl ester, 5,8-furanoid epoxide |
5,8-Epoxy-all-trans-retinoic acid | 3012-76-8 | C₂₀H₂₈O₃ | 316.44 | Carboxylic acid, 5,8-furanoid epoxide |
Methyl 5,6-epoxyretinoate | 7432-30-6 | C₂₁H₃₀O₃ | 330.46 | Methyl ester, monocyclic 5,6-epoxide |
5,8-cis-5,8-Epoxy-13-cis-retinoic acid | Not specified | C₂₀H₂₈O₃ | 316.44 | Carboxylic acid, 13-cis configuration |
The investigation of retinoid epoxides, including methyl-5,8-epoxyretinoate, emerged from mid-20th century research into vitamin A metabolism and synthetic analogues. While not the first retinoid epoxide identified, methyl-5,8-epoxyretinoate was synthesized as part of broader efforts to understand the biological significance of oxidized retinoid forms. Early synthetic approaches employed peracid oxidation of methyl retinoate precursors, mirroring methods developed for 5,6-epoxy derivatives [1] [8]. The foundational work on retinoid epoxides dates to 1966 when researchers successfully synthesized methyl 5,6-epoxyretinoate through monoperphthalic acid oxidation of methyl retinoate, yielding pale-yellow crystals with a defined melting point of 89°C [1]. These early synthetic efforts were crucial for producing sufficient quantities of epoxyretinoids for structural characterization and biological evaluation. Structural confirmation of these novel compounds relied heavily on spectroscopic techniques available at the time, including ultraviolet-visible (UV-Vis) spectroscopy to assess polyene conjugation, infrared (IR) spectroscopy for functional group identification (particularly ester carbonyl and epoxide groups), and later, nuclear magnetic resonance (NMR) spectroscopy for detailed structural assignments [1]. Mass spectrometry provided additional confirmation of molecular weights and fragmentation patterns characteristic of the epoxidized retinoate skeleton. These early synthetic and analytical approaches established the fundamental chemistry necessary for the subsequent exploration of positional isomers like the 5,8-epoxy derivatives.
Positional isomerism in retinoid epoxides represents a critical structural determinant with profound implications for chemical behavior and biological activity. The 5,6-epoxy and 5,8-epoxy isomers, while sharing the same molecular formula, exhibit markedly different structural and functional properties. The 5,6-epoxyretinoids maintain a monocyclic epoxide structure within the polyene chain, whereas 5,8-epoxy derivatives undergo rearrangement to form a bicyclic furan system (specifically, a 2,4,5,6,7,7a-hexahydrobenzofuran moiety) [1] [6]. This structural divergence originates from the instability of the 5,6-epoxide under acidic conditions or upon heating, which facilitates rearrangement to the more thermodynamically stable 5,8-furanoid structure. This rearrangement significantly alters the chromophore, evidenced by distinct UV-Vis spectral profiles: 5,6-epoxyretinoids typically retain absorption maxima around 350 nm, characteristic of extended conjugation, while 5,8-furanoid derivatives exhibit a hypsochromic shift with absorption maxima near 250-280 nm due to conjugation disruption [1].
Table 2: Comparative Analysis of 5,6-Epoxy vs. 5,8-Epoxy Retinoid Derivatives
Property | 5,6-Epoxy Derivatives | 5,8-Epoxy Derivatives |
---|---|---|
Structural Type | Monocyclic epoxide | Bicyclic furan (5,8-ether bridge) |
Representative Compound | Methyl 5,6-epoxyretinoate | Methyl-5,8-epoxyretinoate |
Thermodynamic Stability | Less stable (rearranges to furanoid) | More stable (furanoid form) |
UV Absorption Maximum | ~350 nm (retained conjugation) | ~250-280 nm (conjugation disrupted) |
Biological Activity Profile | Partial vitamin A activity in growth assays; fails to support reproduction or vision maintenance | Distinct metabolite profile; potential signaling modulation |
Metabolic Fate | Not efficiently converted to vitamin A alcohol in liver | Different enzymatic processing by CYPs and UGTs |
Biological evaluations reveal stark differences between these isomeric forms. Studies with methyl 5,6-epoxyretinoate demonstrated partial vitamin A-like activity in growth promotion assays using vitamin A-deficient rats. However, this compound failed to support critical physiological functions: it induced testicular degeneration in male rats, caused pregnancy resorption in females supplemented during gestation, and only partially restored electroretinogram responses (a key indicator of visual function) [1]. These deficiencies highlight the isomer-specific requirements for retinoid signaling in reproduction and vision. The biological profile of methyl-5,8-epoxyretinoate, while less comprehensively documented, is anticipated to differ substantially due to its distinct conformation and potential interactions with retinoid-binding proteins and receptors. The altered conformational flexibility and electronic properties of the furanoid structure in methyl-5,8-epoxyretinoate likely influence its receptor binding affinity and metabolic stability compared to its 5,6-epoxy counterpart and non-epoxidized retinoids [6] [8]. Furthermore, the metabolic pathways diverge significantly, with evidence suggesting that epoxyretinoids like methyl-5,6-epoxyretinoate are not efficiently converted to vitamin A alcohol (retinol) in hepatic tissues, potentially limiting their bioactivity [1]. Understanding these isomeric distinctions provides crucial insights for designing retinoid-based therapeutics with targeted biological activities.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9